H-Thr-Gly-Gly-OH
Overview
Description
H-Thr-Gly-Gly-OH is a tripeptide composed of threonine, glycine, and glycine Peptides like this compound are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the stepwise addition of the remaining amino acids (glycine and threonine) using protected amino acid derivatives. Common protecting groups include Fmoc (fluorenylmethyloxycarbonyl) for the amino group and t-butyl for the side chain hydroxyl group of threonine. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve the use of more efficient resins and optimized reaction conditions to reduce costs and increase throughput .
Chemical Reactions Analysis
Types of Reactions
H-Thr-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or hydroxyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine hydroxyl group can yield a ketone or aldehyde, while reduction of the peptide bonds can produce amines .
Scientific Research Applications
H-Thr-Gly-Gly-OH has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: It is utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of H-Thr-Gly-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Thr-Gly-OH: A dipeptide composed of threonine and glycine.
H-Gly-Gly-OH: A dipeptide composed of two glycine residues.
H-Thr-Gly-Gly-NH2: A tripeptide similar to H-Thr-Gly-Gly-OH but with an amide group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of threonine introduces a hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to peptides lacking this residue. This makes this compound a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNSAQMEAVSQRD-FBCQKBJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426331 | |
Record name | SCHEMBL2550240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66592-75-4 | |
Record name | Glycine, N-(N-threonylglycyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66592-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SCHEMBL2550240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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